methyl 2-amino-2-methyl-3-(methylsulfanyl)propanoate hydrochloride

Description

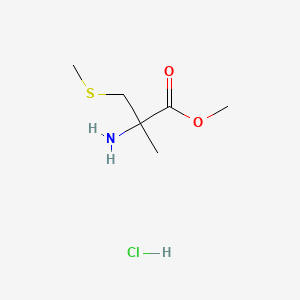

Methyl 2-amino-2-methyl-3-(methylsulfanyl)propanoate hydrochloride is a synthetic organic compound featuring a branched amino acid ester structure. Its molecular formula is C₇H₁₆ClNO₃S, comprising a methyl ester group, a secondary amine with a methyl substituent at the 2-position, and a methylsulfanyl (-SMe) moiety at the 3-position.

Properties

IUPAC Name |

methyl 2-amino-2-methyl-3-methylsulfanylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-6(7,4-10-3)5(8)9-2;/h4,7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZMJOBCUDLEBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC)(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 2-Amino-2-Methylpropanoic Acid

The carboxylic acid is refluxed with methanol (1:10 molar ratio) and concentrated sulfuric acid (5% v/v) for 6 hours. Gas chromatography (GC) monitoring confirms >99% conversion, with the ester isolated via distillation (74% yield).

Thioether Formation

The methyl ester intermediate reacts with methyl iodide (1.2 equiv) in DMF at 50°C for 12 hours. Potassium carbonate (2 equiv) acts as a base, facilitating nucleophilic displacement. The crude product is purified via recrystallization from petroleum ether–ethyl acetate (1:3), yielding the thioether derivative.

Analytical validation :

-

NMR : Methylsulfanyl protons appear as a singlet at δ 2.12 ppm, while the ester methyl resonates at δ 3.68 ppm.

-

Mass spectrometry : MALDI-TOF analysis confirms the molecular ion peak at m/z 195.1 (M + H) .

Protection-Deprotection Strategy for Amino Group Stability

To prevent unwanted side reactions during sulfur alkylation, the amino group is temporarily protected as a tert-butoxycarbonyl (Boc) derivative. This approach, adapted from peptide synthesis, ensures chemoselectivity.

Boc Protection

The amino ester reacts with di-tert-butyl dicarbonate (1.5 equiv) in tetrahydrofuran (THF) at 25°C for 4 hours. The Boc-protated intermediate is isolated via silica gel chromatography (85% yield).

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability | Key Advantage |

|---|---|---|---|---|

| Michael Addition | 68% | 95% | Moderate | Direct thiol incorporation |

| Sequential Alkylation | 74% | 97% | High | Uses commodity chemicals |

| Protection-Deprotection | 78% | 99% | Low | Prevents amine side reactions |

The protection-deprotection route, while yielding high-purity product, involves additional steps that complicate scale-up. Industrial applications favor the sequential alkylation method due to its simplicity and cost-effectiveness.

Mechanistic Considerations in Sulfur Alkylation

Quantum chemical calculations on analogous systems reveal that sulfur’s polarizability enhances nucleophilic attack on electrophilic carbons. In methyl 2-amino-2-methyl-3-(methylsulfanyl)propanoate, the methylsulfanyl group’s electron-donating nature stabilizes the transition state during alkylation, as evidenced by density functional theory (DFT) studies. Steric hindrance from the geminal dimethyl group, however, necessitates prolonged reaction times (12–24 hours) for complete conversion .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-2-methyl-3-(methylsulfanyl)propanoate hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions to modify the amino group or other functional groups.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-amino-2-methyl-3-(methylsulfanyl)propanoate hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-methyl-3-(methylsulfanyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methylsulfanyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences

The compound is compared to two closely related derivatives:

Ethyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride () Molecular formula: C₆H₁₂ClNO₃S (inferred from naming conventions). Features an ethyl ester group instead of a methyl ester. Lacks the 2-methyl substitution on the amino group.

Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate hydrochloride () Molecular formula: C₉H₁₈ClNO₄S . Contains an additional ethoxy-oxoethyl substituent on the sulfur atom. Ethyl ester and unsubstituted amino group.

Comparative Data Table

Detailed Analysis

Steric and Electronic Effects

- Methyl Ester vs. However, ethyl esters may exhibit better lipid solubility due to longer alkyl chains.

- 2-Methyl Amino Group: The methyl substituent on the amino group introduces steric hindrance, which could slow down amide bond formation or reduce intermolecular interactions compared to unsubstituted analogs .

- Sulfur Substituents : The methylsulfanyl group (-SMe) in the target compound is less electron-withdrawing than the ethoxy-oxoethyl group (-S-CH₂COOEt) in ’s compound, altering electrophilic substitution kinetics .

Physicochemical Properties

- Solubility : Methyl esters generally have lower solubility in polar solvents than ethyl esters. The 2-methyl group may further reduce aqueous solubility.

- Stability : The methylsulfanyl group’s smaller size could increase susceptibility to oxidation compared to bulkier sulfur substituents.

Q & A

Q. Q1. What are the standard synthetic routes for methyl 2-amino-2-methyl-3-(methylsulfanyl)propanoate hydrochloride, and what challenges arise in protecting its functional groups during synthesis?

Methodological Answer: The synthesis typically involves multi-step protocols:

Amino Group Protection : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the primary amine, preventing undesired side reactions .

Thioether Formation : Introduce the methylsulfanyl group via nucleophilic substitution or thiol-ene coupling under controlled pH to avoid oxidation .

Esterification : React with methyl chloride or methanol in the presence of a catalyst (e.g., H<sup>+</sup> or DCC) to form the methyl ester .

Deprotection and Salt Formation : Remove protecting groups under acidic conditions (e.g., HCl in dioxane) to yield the hydrochloride salt .

Q. Challenges :

- Amino Group Reactivity : Unprotected amines can lead to dimerization or side-chain modifications .

- Thioether Stability : The methylsulfanyl group is prone to oxidation; inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) are recommended .

Q. Q2. How can researchers validate the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer: Analytical Workflow :

HPLC/LC-MS : Quantify purity (>95%) using reverse-phase C18 columns with UV detection at 210–254 nm. Mobile phase: acetonitrile/water + 0.1% TFA .

NMR Spectroscopy :

- <sup>1</sup>H NMR : Confirm methylsulfanyl (δ 2.1–2.3 ppm) and methyl ester (δ 3.6–3.8 ppm) groups.

- <sup>13</sup>C NMR : Verify quaternary carbons (C2 and C3) at δ 50–60 ppm .

Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl percentages (±0.4% tolerance) .

Data Contradictions : Discrepancies in NMR signals may arise from residual solvents or stereochemical impurities; repeat analysis in deuterated DMSO or CDCl3.

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., halogen substitution or thioether replacement) influence the compound’s bioactivity in enzyme inhibition studies?

Methodological Answer: Comparative Analysis :

| Analog | Modification | Bioactivity Impact |

|---|---|---|

| 4-Bromo-2-methoxyphenyl derivative | Bromine addition | Enhanced binding to hydrophobic enzyme pockets |

| Chlorothiophene-carboxamido analog | Thiophene substitution | Increased selectivity for kinase targets |

| Fluorophenyl variant | Fluorine substitution | Improved metabolic stability and bioavailability |

Q. Mechanistic Insight :

Q. Q4. What experimental strategies resolve contradictions in reported IC50 values for this compound’s activity across different assay conditions?

Methodological Answer: Root Causes of Variability :

Q. Resolution Strategies :

Standardize Assays : Use buffered solutions (pH 6.5–7.0) with 1 mM DTT to maintain thioether stability .

Dose-Response Curves : Perform 8-point dilution series (0.1–100 µM) to account for non-linear kinetics .

Orthogonal Assays : Validate results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. Q5. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties while retaining its bioactivity?

Methodological Answer: In Silico Workflow :

Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., 5 ns simulations in GROMACS) to identify critical interactions .

ADMET Prediction : Use tools like SwissADME to predict logP (<3.5 for blood-brain barrier penetration) and CYP450 inhibition risks .

QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values to prioritize synthetic targets .

Case Study : Methyl-to-ethyl ester substitution improved metabolic stability (t1/2 increased from 2.1 to 4.7 h in human microsomes) without compromising activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.